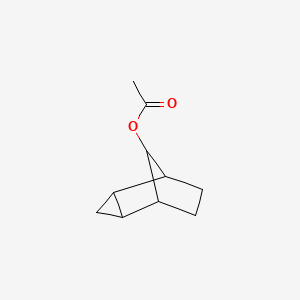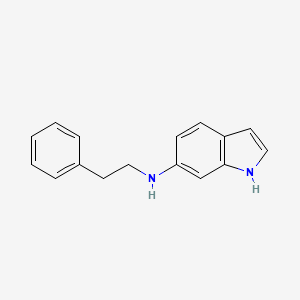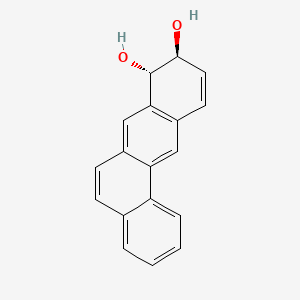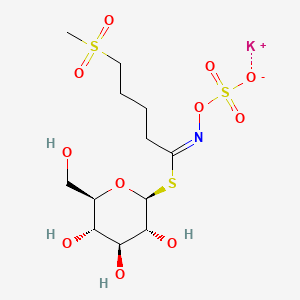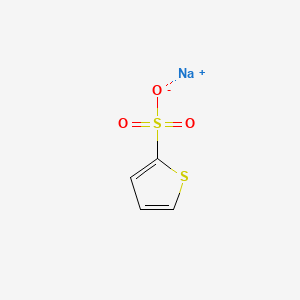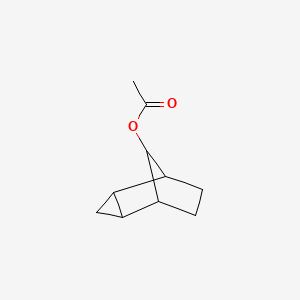
trans-8,9-Dihydro-benz(a)anthracene-8,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H14O2 . This compound is characterized by its two hydroxyl groups attached to the 8th and 9th positions of the benz(a)anthracene structure, which is a fused ring system consisting of three benzene rings and one cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol typically involves the dihydroxylation of benz(a)anthracene. One common method is the catalytic hydrogenation of benz(a)anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction results in the formation of the dihydro derivative, which is then subjected to hydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the 8th and 9th positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation and hydroxylation processes. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon or partially reduced intermediates using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in chloroform (CHCl3).
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons and partially reduced intermediates.
Substitution: Halogenated benz(a)anthracene derivatives.
Scientific Research Applications
Chemistry: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons .
Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It is used in assays to understand the mechanisms of DNA damage and repair .
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. Researchers explore its interactions with biological macromolecules and its effects on cellular processes .
Industry: this compound is used in the production of dyes, pigments, and other organic materials. Its photophysical properties make it relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and disrupt normal cellular processes, potentially leading to carcinogenesis .
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, causing structural distortions and interfering with replication and transcription.
Enzymes: It can inhibit or activate enzymes involved in DNA repair and metabolic pathways.
Signaling Pathways: The compound may affect signaling pathways related to cell growth, apoptosis, and stress responses.
Comparison with Similar Compounds
Benz(a)anthracene: A parent compound with similar structural features but lacking the hydroxyl groups.
Dibenzo[a,l]pyrene: Another polycyclic aromatic hydrocarbon with a more complex ring system and higher carcinogenic potential.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with similar chemical properties.
Uniqueness: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. These hydroxyl groups make it more soluble in polar solvents and enhance its ability to form hydrogen bonds, affecting its interactions with biological molecules .
Properties
CAS No. |
102567-20-4 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(8S,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m0/s1 |
InChI Key |
PPTMSKIRGLLMJB-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@H]4O)O)C=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)


![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)

